N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide
Description
N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide is a complex organic compound with a unique structure that combines an acetylated amino group, a phenyl ring, and a pyrazole ring
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-5-15-14(10-19(3)18-15)16(22)17-12-7-6-8-13(9-12)20(4)11(2)21/h6-10H,5H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFWNGZQFSZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)NC2=CC(=CC=C2)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Acetylation of the amino group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[acetyl(methyl)amino]phenyl]-3-ethyl-1-methylpyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of both an acetylated amino group and a pyrazole ring makes this compound unique compared to other pyrazole derivatives .
- Functional Uniqueness : Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and importance in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
